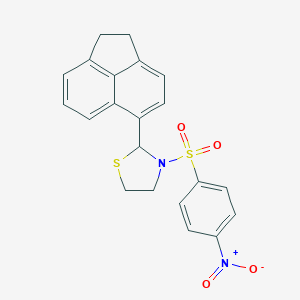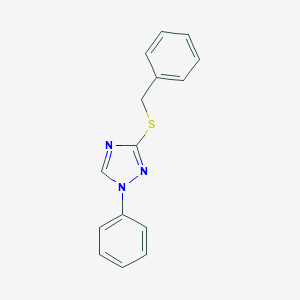
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The synthesis and reactivity of thiazolidine derivatives have been a focus of interest due to their potential in various fields, including medicinal chemistry and materials science. One study explored the synthesis of thiazolidinone derivatives through reactions involving aromatic aldehydes, highlighting the versatility of thiazolidinones in chemical synthesis. This process involves bromination, yielding dibromoarylidene thiazolidinones, which can further react to produce spiro derivatives, azine compounds, and diarylsulfones upon oxidation. This demonstrates the compound's utility in creating a diverse array of chemical structures for further application in scientific research (Kandeel, 1992).
Antimicrobial and Antiurease Activities
The antimicrobial and antiurease activities of thiazolidine derivatives have been investigated, providing insights into their potential therapeutic applications. A study on 7-aminocephalosporanic acid derivatives containing thiazole or thiazolidine nuclei demonstrated moderate antimicrobial activity against test microorganisms and moderate anti-urease activity. These findings suggest that thiazolidine derivatives could be explored further for their bioactive potential (Başoğlu et al., 2013).
Neuropharmacological Properties
Research on the neuropharmacological properties of 4-thiazolidinone derivatives has revealed their potential in modifying the sleep-wakefulness cycle in kindled rats. Compounds such as LES-2658 and LES-1205 showed a significant impact on REM sleep, suggesting these derivatives may have therapeutic applications in managing sleep disturbances related to epileptic conditions. This highlights the potential of thiazolidine derivatives in neuropharmacology and their role in developing new treatments for neurological disorders (Myronenko et al., 2017).
Antioxidant and Anti-inflammatory Properties
A study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides explored their antioxidant and anti-inflammatory activities. Certain compounds exhibited significant efficacy in DPPH radical scavenging, lipid peroxide inhibition, and anti-inflammatory activity. These results indicate the potential of thiazolidine derivatives in developing antioxidant and anti-inflammatory agents, which could contribute to treatments for various inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of thiazole-bearing 4-thiazolidinones has been studied, revealing their efficacy in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests. This suggests the potential of these compounds in developing new anticonvulsant drugs, providing a basis for further research into their mechanism of action and therapeutic utility in epilepsy management (Mishchenko et al., 2020).
Propriétés
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)22-12-13-28-21(22)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHINPIQIJIASR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409437.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B409439.png)
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B409440.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409444.png)

![Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylpropanoate](/img/structure/B409446.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409447.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methyl-1-naphthyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409449.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B409450.png)
![3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409451.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B409456.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B409457.png)
